
N2-(furan-2-ylmethyl)-N4-phenylpteridine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-(furan-2-ylmethyl)-N4-phenylpteridine-2,4-diamine is a complex organic compound that features a pteridine core substituted with a furan-2-ylmethyl group at the N2 position and a phenyl group at the N4 position
Mechanism of Action
Target of Action
The primary target of N2-(furan-2-ylmethyl)-N4-phenylpteridine-2,4-diamine is the epidermal growth factor receptor (EGFR) . EGFR is a protein found on the surface of some cells to which epidermal growth factor binds, causing the cells to divide. It is found at abnormally high levels on the surface of many types of cancer cells, so these cells may divide excessively in the presence of epidermal growth factor .
Mode of Action
This compound interacts with its target, the EGFR, by inhibiting its activity . This inhibition prevents the receptor from performing its normal function, which is to trigger a series of chemical reactions inside the cell that instruct the cell to grow and divide. By blocking this signaling pathway, the compound can slow down the growth and division of cancer cells .
Biochemical Pathways
The compound affects the EGFR signaling pathway, which is involved in cell growth and division . When EGFR is activated, it triggers a cascade of biochemical reactions inside the cell that lead to various outcomes, including cell proliferation, differentiation, and survival. By inhibiting EGFR, this compound disrupts this cascade, potentially leading to a slowdown or halt in the growth and division of cancer cells .
Result of Action
The primary result of this compound’s action is the inhibition of EGFR, leading to a disruption in the signaling pathways that promote cell growth and division . This can result in a slowdown or halt in the growth and division of cancer cells, potentially leading to a reduction in the size of tumors or a slowdown in their growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(furan-2-ylmethyl)-N4-phenylpteridine-2,4-diamine typically involves multi-step organic reactions. One common approach is to start with the pteridine core, which can be synthesized through the condensation of appropriate precursors. The furan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the pteridine core under basic conditions. The phenyl group can be introduced through a similar substitution reaction using a phenyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of microwave-assisted synthesis, which has been shown to improve reaction rates and yields for similar compounds . Additionally, the use of efficient coupling reagents and catalysts can further enhance the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N2-(furan-2-ylmethyl)-N4-phenylpteridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halides or other nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Amines derived from the reduction of nitro groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N2-(furan-2-ylmethyl)-N4-phenylpteridine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in cancer or infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving pteridine-dependent enzymes.
Comparison with Similar Compounds
Similar Compounds
N2-(furan-2-ylmethyl)-N4-methylpteridine-2,4-diamine: Similar structure but with a methyl group instead of a phenyl group.
N2-(furan-2-ylmethyl)-N4-benzylpteridine-2,4-diamine: Similar structure but with a benzyl group instead of a phenyl group.
Uniqueness
N2-(furan-2-ylmethyl)-N4-phenylpteridine-2,4-diamine is unique due to the combination of the furan-2-ylmethyl and phenyl groups, which can confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-N-(furan-2-ylmethyl)-4-N-phenylpteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O/c1-2-5-12(6-3-1)21-16-14-15(19-9-8-18-14)22-17(23-16)20-11-13-7-4-10-24-13/h1-10H,11H2,(H2,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQIGPIKLTUXKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(furan-2-yl)-5-[(4-methylpiperazin-1-yl)(thiophen-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2518114.png)
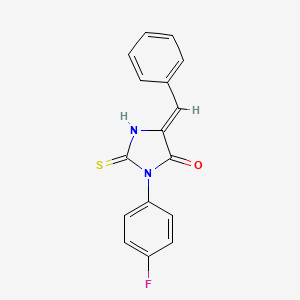
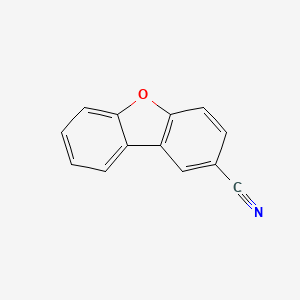
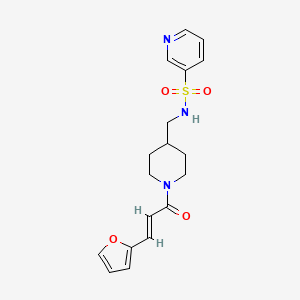

![2-Chloro-1-spiro[1,2-dihydroindene-3,2'-morpholine]-4'-ylpropan-1-one](/img/structure/B2518121.png)
![N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-N'-[3-(2-OXOPIPERIDIN-1-YL)PHENYL]ETHANEDIAMIDE](/img/structure/B2518124.png)
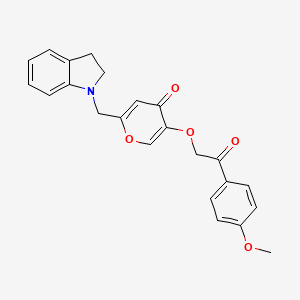
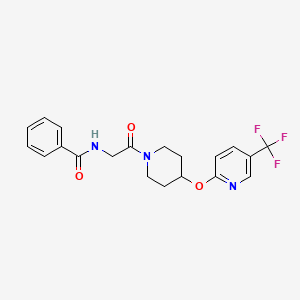
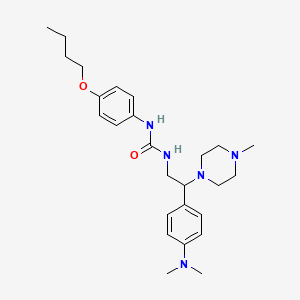
![2-bromo-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide](/img/structure/B2518131.png)


